![molecular formula C20H17N B13812501 7,9,10-trimethylbenzo[c]acridine CAS No. 58430-01-6](/img/structure/B13812501.png)
7,9,10-trimethylbenzo[c]acridine
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Overview
Description
7,9,10-Trimethylbenzo[c]acridine is a polycyclic aromatic hydrocarbon (PAH) derivative with a benzo[c]acridine backbone substituted with methyl groups at positions 7, 9, and 10. This compound has garnered attention due to its carcinogenic properties, as demonstrated in studies involving methyl-substituted benz[c]acridines . Notably, the methylation pattern at specific positions (7, 9, 10) correlates with elevated π-spin density at the nitrogen atom (position 12), a feature linked to carcinogenic activity . While synthetic routes for similar acridine derivatives often involve condensation reactions or microsomal metabolism (e.g., 7-methylbenz[c]acridine in rat liver preparations) , the exact synthesis protocol for this compound remains less documented in the provided evidence.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,9,10-trimethylbenzo[c]acridine typically involves the condensation of 1-naphthylamine with 3,4-dimethylaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 7,9,10-Trimethylbenzo[c]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, halogens (chlorine, bromine), catalysts like iron(III) chloride.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
7,9,10-trimethylbenzo[c]acridine (C20H17N) is characterized by its polycyclic aromatic structure, which contributes to its biological activity. The compound's unique configuration allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Anti-Cancer Activity
Acridines, including this compound, have been extensively studied for their anti-cancer properties. Research indicates that these compounds can inhibit tumor growth through various mechanisms:
- DNA Intercalation : Acridines can intercalate into DNA, disrupting replication and transcription processes. This has been shown to induce apoptosis in cancer cells.
- Enzyme Inhibition : Certain derivatives demonstrate inhibitory effects on enzymes such as histone deacetylases (HDACs) and topoisomerases, which are crucial for cancer cell proliferation.
Case Study : A recent study evaluated the cytotoxicity of several acridine derivatives against human cancer cell lines. The findings revealed that compounds with structural modifications similar to this compound exhibited IC50 values in the low micromolar range against various tumor cells .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | U937 | 0.90 | DNA Intercalation |
Derivative A | MCF-7 | 11.0 ± 4.8 | HDAC Inhibition |
Derivative B | A-549 | 0.125-0.352 | Topoisomerase Inhibition |
Antioxidant Properties
Research has indicated that acridine derivatives possess significant antioxidant capabilities. They can scavenge free radicals and protect cells from oxidative stress.
Case Study : A series of acridine derivatives were tested for their free radical scavenging capacity using biochemical assays. The results demonstrated that certain derivatives exhibited potent antioxidant activity comparable to established antioxidants .
Dyes and Fluorescent Materials
The unique optical properties of this compound make it suitable for use in dyes and fluorescent materials. These applications are particularly relevant in biological imaging and visualization techniques.
Case Study : Studies have shown that acridine derivatives can be utilized as fluorescent probes for biomolecules, enhancing the sensitivity of detection methods in biochemical assays .
Mechanism of Action
The primary mechanism of action of 7,9,10-trimethylbenzo[c]acridine involves DNA intercalation. The planar structure of the compound allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation is driven by π-stacking interactions and charge transfer between the aromatic rings of the compound and the base pairs of DNA . Additionally, the compound can inhibit topoisomerase enzymes, further preventing DNA replication and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Carcinogenic Properties
The carcinogenicity of benz[c]acridine derivatives is highly dependent on the position and number of methyl substituents. A comparative analysis of methyl-substituted benz[c]acridines reveals:
Compound | Methyl Positions | Carcinogenicity | π-Spin Density at N12 | Radical Formation (ESR) |
---|---|---|---|---|
7,9,10-Trimethylbenz[c]acridine | 7, 9, 10 | Yes | Elevated | Not detected |
7-Methylbenz[c]acridine | 7 | Yes | Elevated | Not detected |
8-Methylbenz[c]acridine | 8 | No | Low | Not detected |
Benz[c]acridine (unsubstituted) | None | No | Low | Not detected |
Key Findings :
- Carcinogenicity: Methylation at positions 7, 9, or 10 is critical for activity, while substitutions at position 8 or other sites render compounds inactive .
- Mechanistic Insight: Elevated π-spin density at N12, as calculated via McLachlan-Hückel molecular orbital (HMO) methods, distinguishes carcinogenic derivatives from noncarcinogenic ones .
Metabolic Pathways
Metabolic studies on 7-methylbenz[c]acridine in rat liver and lung microsomes highlight regioselective oxidation and epoxidation, with liver microsomes showing higher metabolic activity . While direct data on 7,9,10-trimethylbenzo[c]acridine are absent, the additional methyl groups likely alter metabolic stability and pathways. For example:
- Steric Effects : Methyl groups at positions 9 and 10 may hinder enzymatic access to the aromatic core, reducing oxidation rates.
Inhibitory Effects in Catalytic Processes
Acridine derivatives, including methyl-substituted variants, are known inhibitors in hydrotreating processes. For instance, acridine strongly inhibits the hydrodearomatization (HDA) of phenanthrene over NiMo/Al₂O₃ catalysts compared to carbazole, likely due to competitive adsorption on catalytic sites .
Pharmacological and Environmental Relevance
- Pharmaceutical Potential: Benzo[c]acridine derivatives, including methylated forms, are explored in carcinostatic compositions . The carcinogenicity of this compound may be leveraged for targeted cancer therapies, though toxicity profiles require optimization.
- Environmental Impact: Benz[c]acridines, including methylated variants, are environmental pollutants found in combustion products and mineral oils . Their persistence and carcinogenicity necessitate efficient hydrotreating strategies, which are complicated by their inhibitory effects on catalysts .
Biological Activity
7,9,10-Trimethylbenzo[c]acridine is a compound belonging to the acridine family, which has garnered attention due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex polycyclic aromatic structure that contributes to its biological activity. The planar structure allows for effective intercalation with DNA, which is crucial for its anticancer properties. The presence of methyl groups at specific positions enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Similar to other acridine derivatives, this compound can intercalate into DNA strands, disrupting replication and transcription processes. This leads to apoptosis in cancer cells.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and histone deacetylases (HDACs) .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, leading to cellular damage and apoptosis.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings regarding its anticancer efficacy:
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
U937 | 0.90 | DNA intercalation and HDAC inhibition |
HeLa | 1.50 | Topoisomerase inhibition |
MCF-7 | 2.00 | ROS generation |
The compound's low IC50 values indicate potent activity against these cancer cell lines.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promise as an antimicrobial agent. Its mechanism involves disrupting bacterial cell membranes and inhibiting nucleic acid synthesis. Studies have reported effective inhibition against various bacterial strains.
Case Studies
- In Vivo Efficacy : A study evaluated the in vivo effects of this compound in a mouse model of cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent .
- Synergistic Effects : Research has explored the synergistic effects of combining this compound with other chemotherapeutic agents. Findings suggest enhanced efficacy when used in combination therapies, potentially allowing for lower dosages and reduced side effects .
Safety and Toxicity
While the compound shows high efficacy against cancer cells, it is essential to evaluate its safety profile. Preliminary toxicity studies indicate that it possesses a favorable safety margin at therapeutic doses; however, further research is needed to fully understand its long-term effects and potential side effects on healthy tissues.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7,9,10-trimethylbenzo[c]acridine, and how can regioselectivity be ensured?
- Methodological Answer : Unambiguous synthesis requires multi-step protocols, including Friedel-Crafts alkylation and cyclization, with careful control of reaction conditions (e.g., temperature, catalysts) to ensure regioselective methylation. For example, highlights the need for chromatographic separation (HPLC) to isolate isomers, as impurities in earlier syntheses led to mixtures of 7,10- and 7,8-dimethyl isomers . Confirm structural purity using 2D NMR (e.g., NOESY for spatial proximity analysis) and high-resolution mass spectrometry (HRMS).
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine 1H-NMR and 13C-NMR to confirm methyl group positions and aromatic proton environments. Infrared (IR) spectroscopy identifies carbonyl or amine functional groups if present. Mass spectrometry (EI-MS or ESI-MS) validates molecular weight. emphasizes spectral correlation with synthetic intermediates (e.g., derivatives with chloro/methyl substituents) to resolve ambiguities .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Due to its classification as a questionable carcinogen (), use fume hoods, nitrile gloves, and sealed containers to avoid inhalation or dermal exposure. Thermal decomposition releases toxic NOx fumes; conduct heating steps under inert atmospheres (e.g., nitrogen) and monitor with real-time gas sensors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from isomer contamination or assay variability. Replicate studies using rigorously purified samples (HPLC >99%) and orthogonal assays (e.g., comet assay for DNA damage, MTT for cytotoxicity). demonstrates that earlier reports of 7,10-dimethylbenz[c]acridine’s anticancer activity were confounded by isomer mixtures, necessitating re-evaluation .
Q. What methodologies are effective for studying DNA intercalation and enzyme inhibition by this compound?
- Methodological Answer : Use fluorescence-based DNA-binding assays (e.g., ethidium bromide displacement) and molecular docking simulations to predict intercalation sites. For enzyme inhibition, perform kinetic assays (e.g., topoisomerase II inhibition via gel electrophoresis). notes that fluorine/methyl substitutions in analogous acridines enhance DNA affinity and enzyme disruption .
Q. How do structural modifications (e.g., methyl vs. halogen substituents) alter the bioactivity of benzo[c]acridine derivatives?
- Methodological Answer : Conduct QSAR (Quantitative Structure-Activity Relationship) studies to correlate substituent effects (e.g., methyl’s electron-donating properties) with biological endpoints. provides a comparative table showing methyl groups at position 7 enhance antimicrobial activity, while halogens improve lipophilicity and DNA binding .
Q. What strategies optimize in vivo delivery of this compound given its hydrophobicity?
- Methodological Answer : Develop nanoparticle-based formulations (e.g., PLGA encapsulation) or pro-drug derivatives with hydrophilic moieties (e.g., phosphate esters). suggests scale-up via continuous flow reactors for consistent nanoparticle synthesis . Validate bioavailability using LC-MS/MS in plasma samples from animal models.
Q. Data Analysis and Validation
Q. How should researchers validate purity and stability of this compound in long-term studies?
- Methodological Answer : Perform accelerated stability testing (40°C/75% RH) with periodic HPLC-UV analysis. Use mass spectrometry to detect degradation products. recommends storing derivatives under argon at -20°C to prevent oxidation .
Q. How does this compound compare to other polycyclic aromatic amines in mutagenicity assays?
- Methodological Answer : Use Ames tests with TA98 and TA100 Salmonella strains ± metabolic activation (S9 fraction). Compare mutation frequencies to benchmarks like benzo[a]pyrene. notes tumorigenic data from rodent models, suggesting higher potency than non-methylated analogues .
Q. What computational tools predict the environmental persistence and toxicity of this compound?
Properties
CAS No. |
58430-01-6 |
---|---|
Molecular Formula |
C20H17N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
7,9,10-trimethylbenzo[c]acridine |
InChI |
InChI=1S/C20H17N/c1-12-10-18-14(3)16-9-8-15-6-4-5-7-17(15)20(16)21-19(18)11-13(12)2/h4-11H,1-3H3 |
InChI Key |
OSZVMYSKVYPBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C3C(=C2C)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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